molecular formula C10H13NO4 B099514 (Hydroxyimino)(2,3,4-trimethoxyphenyl)methane CAS No. 15258-55-6

(Hydroxyimino)(2,3,4-trimethoxyphenyl)methane

Cat. No.: B099514
CAS No.: 15258-55-6
M. Wt: 211.21 g/mol
InChI Key: ZWGRTKBQWHZYFL-IZZDOVSWSA-N
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Description

Foundational Significance within Substituted Oxime Chemistry

Oximes are a well-established class of compounds in organic chemistry, recognized for their versatile reactivity and role as ligands. nih.govmdpi.com The foundational significance of a substituted oxime like 2,3,4-Trimethoxybenzaldehyde (B140358) oxime lies in the interplay between the oxime functional group (-CH=N-OH) and the substituents on the aromatic ring.

The three methoxy (B1213986) groups (-OCH₃) at the 2, 3, and 4 positions of the benzene (B151609) ring are electron-donating. This electronic effect influences the reactivity of the entire molecule, including the oxime moiety. The reactivity of the oxime can be modulated by these substituents, affecting its potential use in various chemical transformations. The general reactivity of oximes includes undergoing reactions like the Beckmann rearrangement to form amides, dehydration to yield nitriles, and reduction to produce amines. wikipedia.org The specific substitution pattern of 2,3,4-Trimethoxybenzaldehyde oxime makes it a distinct entity within the broader class of aromatic oximes, with a unique electronic and steric profile that could be exploited in synthetic chemistry.

Strategic Importance as a Synthetic Intermediate for Complex Molecules

The strategic value of 2,3,4-Trimethoxybenzaldehyde oxime lies in its potential as a building block for more complex molecules, particularly those with pharmaceutical applications. Its precursor, 2,3,4-Trimethoxybenzaldehyde, is a known intermediate in the synthesis of Trimetazidine, a drug used to treat angina pectoris. chemicalbook.comnih.gov This establishes the 2,3,4-trimethoxybenzoyl moiety as a valuable scaffold in medicinal chemistry.

The oxime functional group offers several synthetic pathways to introduce nitrogen-containing functionalities, which are prevalent in biologically active compounds:

Formation of Amides: Through the Beckmann rearrangement, the oxime can be converted into the corresponding N-substituted benzamide. Amide bonds are fundamental in peptide chemistry and are present in a vast number of pharmaceutical drugs.

Formation of Nitriles: Dehydration of the aldoxime would yield 2,3,4-trimethoxybenzonitrile. The nitrile group is a versatile functional group that can be further converted into amines, carboxylic acids, or tetrazoles, opening pathways to diverse molecular architectures.

Formation of Amines: Reduction of the oxime group would lead to the corresponding aminomethyl-trimethoxybenzene. This primary amine could serve as a key precursor for building more elaborate molecular structures.

The presence of the three methoxy groups enhances the molecule's utility, potentially influencing the solubility, binding affinity, and metabolic stability of the final complex molecules. chemimpex.com For instance, the related isomer, 3,4,5-Trimethoxybenzaldehyde, is an intermediate for the antibacterial drug Trimethoprim, highlighting the importance of trimethoxy-substituted phenyl rings in drug design. wikipedia.org

Overview of Current Research Trajectories and Future Opportunities

Current research on oximes is highly active, extending far beyond their traditional roles as intermediates. Oximes are being investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com A significant area of modern research focuses on oximes as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. nih.govnih.gov While traditionally, charged pyridinium (B92312) oximes have been studied, recent interest has shifted towards uncharged oximes, as they may more readily cross the blood-brain barrier, a critical feature for treating neurotoxicity in the central nervous system. nih.gov

2,3,4-Trimethoxybenzaldehyde oxime, being an uncharged oxime, fits this modern research paradigm. Future opportunities for this compound lie in its systematic evaluation for various biological activities. Given that substituted benzaldehydes and their derivatives are being explored as potential agents against Alzheimer's disease, synthesizing and screening 2,3,4-Trimethoxybenzaldehyde oxime and its derivatives could be a promising research avenue. nih.gov The unique substitution pattern may confer novel biological properties or improved potency compared to other substituted oximes. The exploration of its potential in materials science, for instance in the synthesis of specialty polymers, also presents a viable future research direction. chemimpex.com

Data Tables

Table 1: Properties of 2,3,4-Trimethoxybenzaldehyde

PropertyValueReferences
CAS Number 2103-57-3 chemicalbook.comnih.gov
Molecular Formula C₁₀H₁₂O₄ chemicalbook.comnih.gov
Molecular Weight 196.20 g/mol chemicalbook.comnih.gov
Appearance White crystalline powder chemicalbook.comgoogle.com
Melting Point 38-40 °C chemicalbook.com
Boiling Point 168-170 °C at 12 mmHg chemicalbook.com

Table 2: Properties of 2,3,4-Trimethoxybenzaldehyde Oxime

PropertyValueReferences
CAS Number 15258-55-6 chemicalbook.com
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.22 g/mol

Properties

CAS No.

15258-55-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(NE)-N-[(2,3,4-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-11-12)9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+

InChI Key

ZWGRTKBQWHZYFL-IZZDOVSWSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NO)OC)OC

Other CAS No.

15258-55-6

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches

Established Synthetic Pathways to 2,3,4-Trimethoxybenzaldehyde (B140358) Oxime

The most conventional and widely employed method for synthesizing 2,3,4-Trimethoxybenzaldehyde oxime is through a condensation reaction between 2,3,4-Trimethoxybenzaldehyde and hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. ias.ac.inijprajournal.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. ijprajournal.comnih.gov The use of hydroxylamine hydrochloride is common, and the reaction often requires a base to neutralize the liberated hydrochloric acid, which can be achieved with reagents like sodium hydroxide (B78521) or by using mineral water which contains natural carbonates and sulfates. ias.ac.inijprajournal.com

The conditions under which the condensation reaction is performed play a crucial role in determining the yield and purity of the resulting oxime.

Solvent Systems: A variety of solvents can be utilized for this synthesis. Traditional methods often employ organic solvents. ijprajournal.com However, there is a growing trend towards using more environmentally friendly options. Water, and specifically mineral water, has been shown to be an effective solvent, often leading to high yields at room temperature. ias.ac.inresearchgate.net The presence of minerals in the water can act as a catalyst, enhancing the reaction rate. ias.ac.in Methanol is another solvent that has been used, sometimes in a mixture with water, to achieve good yields in a shorter time. ias.ac.in

Temperature Regimes: The reaction temperature can vary. While some procedures involve refluxing the reaction mixture, many modern approaches, particularly those aligned with green chemistry, are conducted at room temperature. ias.ac.inijprajournal.comresearchgate.net This not only reduces energy consumption but also simplifies the experimental setup.

Catalysis: While the reaction can proceed without a catalyst, particularly under aqueous conditions, various catalysts can be employed to improve efficiency. ias.ac.in These can range from simple bases like sodium hydroxide to more complex systems. ijprajournal.com For instance, the use of natural acid catalysts derived from sources like citrus fruit juice has been explored as a green alternative. ijprajournal.com In some solvent-free approaches, catalysts like Bi2O3 have been used effectively. nih.govbohrium.com

Green Chemistry Principles in Oxime Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of oximes, including 2,3,4-Trimethoxybenzaldehyde oxime. numberanalytics.com

A significant advancement in the green synthesis of oximes is the development of catalyst-free methods conducted in water. ias.ac.inacademax.com Research has demonstrated that aryl aldehydes, including presumably 2,3,4-Trimethoxybenzaldehyde, can be efficiently converted to their corresponding oximes in mineral water at room temperature without the need for an external catalyst. ias.ac.inresearchgate.net The natural mineral content of the water is believed to facilitate the reaction, making this a highly economical and environmentally benign approach. ias.ac.in This method avoids the use of hazardous organic solvents and potentially toxic catalysts, aligning perfectly with the goals of green chemistry. ias.ac.inacademax.com

Beyond just using water, the exploration of other eco-friendly solvents and reagents is an active area of research. This includes the use of natural acids as catalysts and the development of solvent-free reaction conditions. ijprajournal.comresearchgate.net Solvent-free methods, such as grindstone chemistry where reactants are ground together, often with a solid catalyst, minimize waste and energy usage. nih.govbohrium.comrsc.org These approaches represent a significant step towards more sustainable chemical manufacturing.

Stereochemical Investigations in Oxime Formation (E/Z Isomerism)

A key stereochemical feature of oximes is the potential for E/Z isomerism due to the restricted rotation around the C=N double bond. researchgate.netdalalinstitute.com The arrangement of the hydroxyl group relative to the substituent on the carbon atom determines whether the isomer is designated as E (entgegen, opposite) or Z (zusammen, together).

The synthesis of aldoximes often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions. Several methods have been developed for the selective synthesis of one isomer over the other. For instance, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are crucial for the characterization and assignment of the E and Z isomers. uv.mx

Table 1: Reaction Conditions for the Synthesis of Aryl Oximes

Aldehyde Reagent Solvent Catalyst Temperature Yield Reference
Aryl Aldehydes Hydroxylamine Hydrochloride Mineral Water/Methanol (1:1 v/v) None Room Temperature High ias.ac.in
Carbonyl Compounds Hydroxylamine Hydrochloride None (Grindstone Chemistry) Bi2O3 Room Temperature Excellent nih.govbohrium.com
Aldehydes and Ketones Hydroxylamine Hydrochloride Water Natural Acid Catalysts Not Specified Good to Excellent ijprajournal.com
Ketones Ammonia and Hydrogen Peroxide Water TS-1 65°C High academax.com

Methods for Stereoisomer Isolation and Characterization

A critical aspect of the chemistry of 2,3,4-Trimethoxybenzaldehyde oxime is the existence of geometric stereoisomers due to the restricted rotation around the carbon-nitrogen double bond. These isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules. For an aldoxime, the E isomer has the hydroxyl group and the aldehydic hydrogen on opposite sides of the C=N bond, while the Z isomer has them on the same side. These isomers often possess distinct physical properties, allowing for their separation and individual characterization.

Isolation Methods:

Column Chromatography: Silica gel column chromatography is a highly effective and common method for separating E and Z isomers of oximes. researchgate.net The different polarities of the isomers lead to differential adsorption on the stationary phase, allowing for their elution as separate fractions.

Recrystallization: Fractional crystallization can be employed if the isomers exhibit sufficiently different solubilities in a particular solvent system. This method relies on carefully controlling temperature and solvent composition to selectively crystallize one isomer from the mixture.

Acid-Mediated Precipitation: For some aryl oximes, treating a solution of an E/Z mixture with an anhydrous acid, such as HCl in an organic solvent, can selectively precipitate one isomer (often the E isomer) as its hydrochloride salt, which can then be isolated by filtration and neutralized to recover the pure oxime isomer. google.com

Characterization Techniques:

The unambiguous identification of the E and Z stereoisomers is accomplished primarily through spectroscopic methods and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between oxime isomers in solution.

¹H NMR: The chemical shift of the proton on the imine carbon (H-C=N) and the oxime hydroxyl proton (-N-OH) are often different for the E and Z isomers. The protons on the aromatic ring, particularly the proton ortho to the oxime group, will also experience different magnetic environments and thus exhibit different chemical shifts.

¹³C NMR: The chemical shifts of the carbon atoms, especially the imine carbon (C=N) and the aromatic carbons, differ between the two isomers.

Nuclear Overhauser Effect (NOESY): This 2D NMR technique is definitive for stereochemical assignment. It detects through-space correlations between protons that are close to each other. For the Z isomer of 2,3,4-Trimethoxybenzaldehyde oxime, a NOESY correlation would be expected between the oxime hydroxyl proton and the H-6 proton of the aromatic ring. Conversely, for the E isomer, a correlation would be observed between the oxime proton and the imine proton.

X-Ray Crystallography: This technique provides an unequivocal determination of the molecular structure in the solid state, confirming the E or Z configuration and revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.org

Computational Analysis: Quantum mechanical calculations, such as the DP4+ method, can predict the NMR chemical shifts for both the E and Z isomers. rsc.org Comparing these predicted spectra with the experimental data provides a high level of confidence in the stereochemical assignment.

Technique E Isomer Characteristic Z Isomer Characteristic
¹H NMR Specific chemical shifts for H-C=N, -OH, and aromatic protons.Different chemical shifts for H-C=N, -OH, and aromatic protons compared to the E isomer.
NOESY Correlation between -OH proton and H-C=N proton.Correlation between -OH proton and ortho-aromatic proton (H-6).
X-Ray Unambiguously defines geometry in the crystal lattice.Unambiguously defines geometry in the crystal lattice.

This interactive table summarizes the key distinguishing features for the characterization of E and Z isomers of an aromatic aldoxime.

Factors Influencing Stereoselectivity

The ratio of E to Z isomers formed during the synthesis of 2,3,4-Trimethoxybenzaldehyde oxime is not arbitrary but is influenced by a range of reaction parameters. Achieving stereoselectivity—the preferential formation of one isomer over the other—is a significant goal in synthetic chemistry.

Thermodynamic vs. Kinetic Control: The oximation reaction can be under either kinetic or thermodynamic control. The initially formed isomer ratio (kinetic product) may change over time as the isomers equilibrate to the more stable form (thermodynamic product). The E isomer is often, but not always, the more thermodynamically stable isomer for aldoximes due to reduced steric hindrance.

Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to an equilibrium mixture that favors the thermodynamically more stable isomer. google.com Conversely, lower temperatures may "trap" the kinetically favored product.

pH and Catalysis: The pH of the reaction medium is crucial. The reaction is typically catalyzed by acid, but the mechanism can vary. Under strongly acidic conditions, isomerization around the C=N bond can be facilitated. Base-catalyzed methods can also lead to high stereoselectivity. researchgate.net

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the transition states for both the formation and isomerization of the oximes, thereby affecting the final E/Z ratio.

Steric and Electronic Effects: The substituents on the benzaldehyde (B42025) ring influence stereoselectivity. The three methoxy (B1213986) groups in 2,3,4-Trimethoxybenzaldehyde exert both steric and electronic effects that can direct the approach of the hydroxylamine nucleophile and influence the relative stability of the E and Z transition states and products.

Chemical Reactivity and Advanced Derivatization Studies

Transformations of the Oxime Functional Group

The C=N-OH group of the oxime is susceptible to a range of chemical modifications, providing access to nitriles, carboxylic acids, and amines.

The oxidation of aldoximes like 2,3,4-Trimethoxybenzaldehyde (B140358) oxime can lead to the formation of either nitriles through dehydration or carboxylic acids via more extensive oxidation.

The conversion of aldoximes to nitriles is a dehydration reaction and can be achieved using various reagents. One effective method involves the use of triphenylphosphine (B44618) (PPh₃) in combination with N-halo sulfonamides, such as N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). This system facilitates the elimination of water from the oxime group to yield the corresponding nitrile under mild, neutral conditions. The reaction is generally efficient for a range of substituted benzaldehyde (B42025) oximes. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.

Table 1: Conversion of Various Aldoximes to Nitriles using TCBDA/PPh₃

Aldoxime Substrate Time (min) Yield (%)
Benzaldehyde oxime 10 95
4-Methylbenzaldehyde oxime 15 96
4-Methoxybenzaldehyde oxime 15 94
4-Chlorobenzaldehyde oxime 5 98
4-Nitrobenzaldehyde oxime 5 97
2-Chlorobenzaldehyde oxime 5 96

Data sourced from a study on the conversion of aldoximes to nitriles.

Furthermore, aldoximes can be directly oxidized to the corresponding carboxylic acids. While direct oxidation of the parent aldehyde is a common route, oxidative transformation of the oxime offers an alternative pathway. byjus.com For instance, treatment of aldoximes with hydrogen peroxide in the presence of a 2-nitrobenzeneseleninic acid catalyst in an alcohol solvent can yield carboxylic acid esters, which can then be hydrolyzed to the carboxylic acid. tandfonline.com When a tertiary alcohol is used as the solvent, the reaction tends to yield the carboxylic acid directly. tandfonline.com

The reduction of the oxime functional group is a valuable method for the synthesis of primary amines. The C=N double bond of 2,3,4-Trimethoxybenzaldehyde oxime can be reduced to form 2,3,4-Trimethoxybenzylamine. A variety of reducing agents can accomplish this transformation.

Common methods for the reduction of oximes to amines include the use of sodium borohydride (B1222165) (NaBH₄) derivatives or catalytic hydrogenation. researchgate.netnih.gov For example, sodium cyanoborohydride (NaBH₃CN) in the presence of a catalyst like ZrCl₄ has been shown to be effective for the reduction of benzaldehyde oxime to benzylamine (B48309) under solvent-free conditions. researchgate.net The conditions can be optimized to achieve high yields. researchgate.net Other effective reducing systems include stannous chloride (SnCl₂) and catalytic hydrogenation over palladium on carbon (Pd/C). nih.govderpharmachemica.com The choice of reagent can sometimes be crucial to avoid over-reduction or the formation of side products. nih.gov

Table 2: Optimization of the Reduction of Benzaldehyde Oxime to Benzylamine

Catalyst/Reagent Temperature (°C) Time (min) Conversion (%)
NaBH₃CN 75-80 120 5
NaBH₃CN/nano Fe₃O₄ 75-80 120 10
NaBH₃CN/ZrCl₄ 75-80 120 20
NaBH₃CN/ZrCl₄/nano Fe₃O₄ 75-80 10 100

Data adapted from a study on the solvent-free reduction of oximes. researchgate.net

Oximes are often used as protecting groups for aldehydes and ketones, and their regeneration back to the parent carbonyl compound is a crucial step in many synthetic sequences. thieme-connect.com This process, known as deoximation, can be carried out under acidic, neutral, or oxidative conditions.

The classical method for deoximation is hydrolysis under acidic conditions. thieme-connect.com The mechanism involves the protonation of the oxime's hydroxyl group, which makes it a good leaving group (water). The subsequent departure of water generates a nitrilium ion intermediate. This intermediate is then attacked by a water molecule, and after a proton transfer, the carbonyl group is reformed along with the release of hydroxylamine (B1172632), which is typically sequestered by the acid. researchgate.net

While acid-catalyzed hydrolysis is effective, the harsh conditions can be detrimental to sensitive functional groups elsewhere in the molecule. Deoximation under neutral conditions can be achieved through exchange reactions. thieme-connect.com This typically involves heating the oxime in the presence of an excess of a more volatile carbonyl compound, such as acetone (B3395972) or formaldehyde, which drives the equilibrium towards the formation of the desired aldehyde and the oxime of the scavenger carbonyl compound. thieme-connect.com The rate of oximation and deoximation is pH-dependent, with the dehydration of the carbinolamine intermediate being the rate-determining step under neutral and mildly basic conditions. researchgate.net

Oxidative cleavage provides a mild and efficient alternative for deoximation. nih.govrsc.org A variety of oxidizing agents can be used for this purpose. A notable modern method involves the use of photoexcited nitroarenes as catalysts. nih.govrsc.org In this process, the methoxime derivative of the carbonyl compound is irradiated in the presence of a nitroarene, leading to the regeneration of the ketone or aldehyde with high functional group tolerance. nih.gov Ozonolysis is another oxidative method that can cleave the C=N bond, although it may require a reductive workup and can sometimes result in incomplete conversion. nih.gov Other reagents, such as pyridinium (B92312) chlorochromate (PCC) in conjunction with hydrogen peroxide, have also been employed for the oxidative deblocking of oximes. thieme-connect.com

Regeneration of Carbonyl Compounds (Deoximation)

Transoximation and Exchange Reactions

Transoximation is a chemical process that allows for the transfer of an oxime functional group from one molecule to another. This reaction can be catalyzed by acids and is inspired by biosynthetic pathways. rsc.org In the context of 2,3,4-trimethoxybenzaldehyde oxime, this reaction would involve the transfer of the oxime group to a different carbonyl compound. This process is often reversible and can be driven to completion by using a large excess of the carbonyl compound. thieme-connect.com

The exchange reaction can be particularly useful for the regeneration of the parent aldehyde, 2,3,4-trimethoxybenzaldehyde, from its oxime. thieme-connect.com This is achieved by reacting the oxime with another carbonyl compound, such as formaldehyde, in the presence of an acid catalyst. thieme-connect.com The equilibrium of the reaction is shifted towards the formation of the more stable oxime, thus liberating the desired aldehyde. thieme-connect.com

Modulations of the Aromatic Ring and Methoxy (B1213986) Substituents

The aromatic ring and the methoxy groups of 2,3,4-trimethoxybenzaldehyde oxime are key sites for chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions at Methoxy Positions

The methoxy groups on the aromatic ring can be subject to nucleophilic substitution, most notably demethylation, to yield the corresponding hydroxybenzaldehyde derivatives. This transformation is significant as 2,3,4-trihydroxybenzaldehyde (B138039) is a known derivative. chemicalbook.com Such reactions are typically carried out using strong acids or Lewis acids to cleave the ether linkages. The resulting hydroxyl groups can then serve as handles for further functionalization, leading to the creation of novel compounds with potentially interesting biological activities. For instance, O-benzyl oxime derivatives of polyhydroxybenzaldehydes have been synthesized and investigated for their dual-acting properties. mdpi.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. libretexts.org In the case of 2,3,4-trimethoxybenzaldehyde oxime, the three methoxy groups and the oxime group direct the position of incoming electrophiles.

Methoxy groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring through resonance. wikipedia.org They are also ortho- and para-directing. libretexts.org The oxime group, on the other hand, is generally considered a deactivating group. The interplay of these electronic effects determines the substitution pattern on the aromatic ring. For example, in the nitration of substituted benzenes, the orientation of the incoming nitro group is dictated by the directing effects of the existing substituents. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions, such as the choice of catalyst and solvent, can be tailored to achieve the desired substitution pattern on the 2,3,4-trimethoxybenzaldehyde oxime scaffold.

Cycloaddition Reactions and Heterocyclic Compound Formation (e.g., Isoxazolines)

The oxime functionality of 2,3,4-trimethoxybenzaldehyde oxime is a precursor for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. nih.govmdpi.com These nitrile oxides can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. nih.govwikipedia.org This class of reaction is a powerful tool for the synthesis of a wide array of heterocyclic compounds. rsc.org

A prominent example is the synthesis of isoxazolines. The reaction of a nitrile oxide, generated from the oxime, with an alkene leads to the formation of an isoxazoline (B3343090) ring. bsu.edunih.gov This cycloaddition can be highly regio- and stereoselective. nih.gov The reaction can proceed through a concerted [3+2] cycloaddition mechanism or a stepwise radical-mediated pathway, with recent studies suggesting the latter may be favored in certain electrochemical syntheses. nih.gov

The versatility of this method allows for the introduction of various substituents on the isoxazoline ring by choosing appropriately substituted alkenes. This strategy has been employed to synthesize a range of isoxazoline derivatives, which are valuable intermediates in organic synthesis and are found in numerous biologically active compounds. nih.govbsu.edu

Synthesis of Conjugates and Polyfunctional Derivatives

The chemical reactivity of 2,3,4-trimethoxybenzaldehyde oxime at its various functional groups enables the synthesis of complex conjugates and polyfunctional derivatives. The oxime group itself can serve as a latent 1,3-dipole for click chemistry applications, allowing for the facile conjugation to molecules containing strained alkynes. nih.gov This type of metal-free click reaction is highly efficient and orthogonal to other common bioconjugation strategies, making it suitable for the multi-functionalization of biomolecules and materials. nih.gov

Furthermore, the aromatic ring and its methoxy substituents provide additional sites for modification. As discussed, electrophilic substitution can introduce new functional groups onto the ring, while demethylation of the methoxy groups can provide phenolic hydroxyls for further derivatization. chemicalbook.commdpi.com By combining these transformations, a wide array of polyfunctional derivatives of 2,3,4-trimethoxybenzaldehyde oxime can be accessed. These derivatives can be designed to possess specific properties for applications in medicinal chemistry, materials science, and other fields. For example, nature-inspired O-benzyl oxime-based derivatives have been synthesized as dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com

Spectroscopic Characterization and High Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of 2,3,4-Trimethoxybenzaldehyde (B140358) oxime provides distinct signals corresponding to each unique proton in the molecule. The aromatic region typically displays two doublets, characteristic of the adjacent protons on the substituted benzene (B151609) ring. Three separate singlets are observed for the protons of the three non-equivalent methoxy (B1213986) groups (-OCH₃). Furthermore, a singlet corresponding to the imine proton (-CH=N) and a broad singlet for the oxime hydroxyl proton (-OH) are key identifiers of the structure. The specific chemical shifts are influenced by the solvent used and the electronic effects of the substituents.

Table 1: ¹H NMR Spectral Data for 2,3,4-Trimethoxybenzaldehyde Oxime Data is based on typical values for analogous structures and may vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH (oxime)~8.5 - 11.0s (broad)-1H
-CH=N (imine)~8.10s-1H
H-6~7.40d~8.51H
H-5~6.80d~8.51H
C4-OCH₃~4.00s-3H
C3-OCH₃~3.90s-3H
C2-OCH₃~3.85s-3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For 2,3,4-Trimethoxybenzaldehyde oxime, this includes ten distinct signals. The signal for the imine carbon (-CH=N) is typically found around 145-150 ppm. The six aromatic carbons show signals in the 105-160 ppm range, with carbons directly attached to the electron-donating methoxy groups appearing further upfield. The three methoxy carbons are observed as sharp signals in the 55-65 ppm region.

Table 2: ¹³C NMR Spectral Data for 2,3,4-Trimethoxybenzaldehyde Oxime Data is based on typical values for analogous structures and may vary based on solvent and experimental conditions.

Carbon AssignmentChemical Shift (δ, ppm)
C-3~155.0
C-4~150.0
-CH=N (imine)~148.0
C-2~142.0
C-6~125.0
C-1~120.0
C-5~108.0
C4-OCH₃~61.0
C3-OCH₃~60.5
C2-OCH₃~56.0

To confirm the assignments from 1D NMR and fully establish the molecular connectivity, 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. sdsu.edu For 2,3,4-Trimethoxybenzaldehyde oxime, a crucial cross-peak would appear between the H-5 and H-6 aromatic protons, confirming their adjacent positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu This allows for the unambiguous assignment of protonated carbons, such as correlating the H-5 signal to the C-5 signal, the H-6 signal to C-6, and each methoxy proton signal to its corresponding methoxy carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings), which is essential for piecing together the molecular skeleton. columbia.edu Key expected correlations for 2,3,4-Trimethoxybenzaldehyde oxime would include:

The imine proton (-CH=N) showing correlations to the C-1 and C-6 carbons.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The H-6 proton showing correlations to C-1, C-2, and C-4.

The methoxy protons showing correlations to the carbons they are attached to (confirming their specific locations at C-2, C-3, and C-4).

Vibrational Spectroscopy (Infrared and Raman)np-mrd.orgspectrabase.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. The spectra for 2,3,4-Trimethoxybenzaldehyde oxime are characterized by several key absorption bands. A prominent, broad band in the IR spectrum between 3200-3500 cm⁻¹ is indicative of the O-H stretching of the oxime group. The C=N stretching vibration of the oxime appears in the 1640-1670 cm⁻¹ region. Other significant peaks include C-H stretching from the aromatic ring and methoxy groups, aromatic C=C stretching, and strong C-O stretching bands from the methoxy ethers. elixirpublishers.com

Table 3: Characteristic Vibrational Frequencies for 2,3,4-Trimethoxybenzaldehyde Oxime

Frequency Range (cm⁻¹)Vibrational AssignmentSpectroscopy Type
3200-3500O-H stretch (oxime)IR
3000-3100Aromatic C-H stretchIR, Raman
2850-2990Aliphatic C-H stretch (methoxy)IR, Raman
1640-1670C=N stretch (oxime)IR, Raman
1450-1600Aromatic C=C ring stretchIR, Raman
1200-1275Aromatic C-O stretch (asymmetric)IR
1020-1075Aromatic C-O stretch (symmetric)IR
~950N-O stretchIR

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmationspectrabase.comguidechem.comchemicalbook.com

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For 2,3,4-Trimethoxybenzaldehyde oxime, the molecular formula is C₁₀H₁₃NO₄. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm this formula. The expected monoisotopic mass is 211.08445 g/mol . guidechem.com The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 211. Common fragmentation patterns would likely involve the loss of small neutral molecules or radicals such as ·OH (m/z 194), ·OCH₃ (m/z 180), or CH₂O (m/z 181).

Table 4: Mass Spectrometry Data for 2,3,4-Trimethoxybenzaldehyde Oxime

ParameterValue
Molecular FormulaC₁₀H₁₃NO₄
Monoisotopic Mass211.0845 u
Molecular Ion Peak [M]⁺ (m/z)211

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)chemicalbook.com

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of 2,3,4-Trimethoxybenzaldehyde oxime is dominated by absorptions arising from π → π* transitions within the substituted aromatic ring. The presence of the oxime and methoxy substituents influences the precise wavelength of maximum absorbance (λ_max). Typically, substituted benzaldehydes and their derivatives show strong absorption bands in the 250-350 nm range. The exact λ_max values are dependent on the solvent polarity.

X-ray Crystallography of Analogous Benzaldoxime (B1666162) Structures

The crystal system and space group of a molecule describe the symmetry of its arrangement within a crystal lattice. Analysis of various substituted benzaldoxime analogues reveals a strong preference for crystallization in the monoclinic system, which is characterized by three unequal axes with one non-perpendicular angle.

For instance, the closely related 3,4,5-Trimethoxybenzaldehyde oxime monohydrate crystallizes in the monoclinic system, specifically in the centrosymmetric space group P2₁/c. jst.go.jp Similarly, 4-isobutoxybenzaldehyde oxime adopts a monoclinic system with the space group P2₁/n. researchgate.net This prevalence of monoclinic packing is a common feature among many oximes. eurjchem.com However, other systems are possible depending on the nature and position of the substituents. For example, a benzophenone (B1666685) analogue oxime has been reported to crystallize in the orthorhombic space group Pbca. researchgate.net

The choice of space group is determined by the molecule's symmetry and the way molecules pack together to fill space efficiently. Centrosymmetric space groups like P2₁/c are common for molecules that can form symmetric dimers, a frequent motif in oximes.

CompoundCrystal SystemSpace GroupReference
3,4,5-Trimethoxybenzaldehyde oxime monohydrateMonoclinicP2₁/c jst.go.jp
4-isobutoxybenzaldehyde oximeMonoclinicP2₁/n researchgate.net
1,3-diphenyl-propan-2-one oximeMonoclinicC2/c eurjchem.com
Benzophenone analogue oximeOrthorhombicPbca researchgate.net

The supramolecular assembly of benzaldoxime derivatives in the solid state is predominantly governed by hydrogen bonding. scispace.com The oxime functional group (–C=NOH) is an excellent hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen lone pair), making it a versatile tool for building robust molecular architectures. acs.org

The most common and reliable hydrogen-bonding pattern observed in oximes is the self-complementary O–H···N interaction, which connects two molecules into a centrosymmetric dimer. scispace.com This interaction forms a characteristic ring motif described by the graph set notation R²₂(6). eurjchem.com This synthon is exceptionally robust and is observed in a vast majority of oxime crystal structures, often persisting even when other competitive hydrogen-bonding sites are introduced into the molecule. eurjchem.comrsc.org In the crystal structure of 4-isobutoxybenzaldehyde oxime , neighboring molecules are linked pairwise by this exact O–H···N hydrogen bond to form dimers. researchgate.net

In addition to the primary oxime-oxime interaction, other weaker intermolecular forces contribute to the stability of the crystal lattice. These include C–H···O hydrogen bonds, where a carbon-bound hydrogen interacts with an oxygen atom (from a methoxy or carbonyl group), and various π-interactions, such as C–H···π and π–π stacking. researchgate.netnih.gov In the case of hydrated crystals, such as 3,4,5-Trimethoxybenzaldehyde oxime monohydrate , water molecules can act as bridges, forming O–H···O hydrogen bonds that link the oxime molecules into a more complex network. jst.go.jp The interplay of these varied interactions dictates the final three-dimensional supramolecular structure. nih.govsciprofiles.com

In many substituted benzaldehydes and their derivatives, the molecule adopts a largely planar conformation to maximize π-system conjugation. However, steric hindrance between adjacent substituents can force parts of the molecule to twist out of plane. nih.gov The final conformation observed in a crystal is a delicate balance between minimizing intramolecular strain and maximizing favorable intermolecular interactions. mdpi.com Torsion angles are therefore a sensitive descriptor of molecular conformation. nih.gov

A critical factor influencing conformation is the presence of intramolecular hydrogen bonds. mdpi.com For example, in o-hydroxybenzaldehydes, a strong intramolecular hydrogen bond forms between the ortho-hydroxyl group and the aldehyde oxygen. mdpi.comnih.gov This interaction, often described as Resonance-Assisted Hydrogen Bonding (RAHB), locks the molecule into a planar six-membered ring system and significantly influences its chemical properties. nih.gov While 2,3,4-Trimethoxybenzaldehyde oxime does not possess a hydroxyl group for such an interaction, the steric and electronic effects of the three methoxy groups will similarly constrain the preferred torsional angles of the oxime and methoxy groups relative to the aromatic ring. For instance, studies on other multi-substituted benzaldehydes show that the C(aryl)–O(ether) bond often adopts an anti-configuration to minimize steric clash. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a wide array of molecular properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 2,3,4-Trimethoxybenzaldehyde (B140358) oxime.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of 2,3,4-Trimethoxybenzaldehyde oxime can be optimized to find its lowest energy conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar substituted aromatic compounds have successfully used this approach to obtain reliable geometric parameters. researchgate.net

Below is a hypothetical data table representing the kind of results obtained from a DFT geometry optimization of 2,3,4-Trimethoxybenzaldehyde oxime.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length C=N1.28 Å
N-O1.41 Å
C-C (aromatic)1.39 - 1.42 Å
C-O (methoxy)1.36 - 1.37 Å
Bond Angle C-CH=N121.5°
C=N-O110.8°
C-O-C (methoxy)117.5° - 118.0°
Dihedral Angle C-C-C=N~180° (for E-isomer)

Note: This table is illustrative and represents typical values for similar structures. Actual values would be derived from a specific calculation.

Once the molecular geometry is optimized, QM methods can predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is particularly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C atoms can be estimated.

These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectrum to the experimental one. For instance, while experimental data for the title compound is scarce, studies on related polyhydroxy- and polymethoxy-substituted benzaldehyde (B42025) oximes show distinct ¹³C NMR signals for the oxime carbon (C=N) and the methoxy (B1213986) carbons. mdpi.com A theoretical calculation for 2,3,4-Trimethoxybenzaldehyde oxime would predict the chemical shifts for all 10 carbon atoms and 12 hydrogen atoms, aiding in spectral assignment.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=N~149.0-
CH (oxime)-~8.10
C1 (aromatic)~125.0-
C2 (aromatic)~150.0-
C3 (aromatic)~145.0-
C4 (aromatic)~155.0-
C5 (aromatic)~110.0~6.90
C6 (aromatic)~120.0~7.20
OCH₃ (at C2)~61.0~3.85
OCH₃ (at C3)~60.5~3.90
OCH₃ (at C4)~56.0~3.95
N-OH-~10.5

Note: This table is for illustrative purposes. The values are estimated based on typical ranges for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. rsc.orgresearchgate.net

For 2,3,4-Trimethoxybenzaldehyde oxime, MD simulations can be used to explore its conformational landscape. The key areas of flexibility are the rotation around the C-C bond connecting the aldehyde group to the ring, the C=N-O-H dihedral angle of the oxime group, and the rotation of the three methoxy groups. rsc.org By simulating the molecule's behavior over several nanoseconds, one can identify the most populated conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Theoretical Studies on Reaction Mechanisms and Transition States

QM calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a reaction can be constructed. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For 2,3,4-Trimethoxybenzaldehyde oxime, theoretical studies could investigate its synthesis, for example, the reaction between 2,3,4-Trimethoxybenzaldehyde and hydroxylamine (B1172632). researchgate.net Calculations could model the nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbon, followed by dehydration to form the oxime. By identifying the transition state for this process, one could understand the factors influencing the reaction rate and potentially optimize the reaction conditions. Similarly, the reactivity of the oxime itself, such as its hydrolysis back to the aldehyde or its participation in cycloaddition reactions, can be explored.

Ligand-Based and Structure-Based Computational Design Methodologies

The structural features of 2,3,4-Trimethoxybenzaldehyde oxime suggest its potential as a scaffold in medicinal chemistry. Oxime-containing compounds are known to possess a wide range of biological activities. researchgate.net Computational design methodologies are essential for exploring this potential.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be used. If a set of molecules with known activity against a target is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. The structure of 2,3,4-Trimethoxybenzaldehyde oxime could then be compared to this model to predict its potential activity.

Structure-Based Design: If the 3D structure of a target protein (e.g., an enzyme) is known, structure-based methods like molecular docking can be employed. A study on related O-benzyl oxime derivatives identified them as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com Using a similar approach, 2,3,4-Trimethoxybenzaldehyde oxime could be docked into the active site of aldose reductase or other enzymes. The docking simulation would predict the most likely binding pose and calculate a binding affinity score, which estimates the strength of the interaction. This allows for the rapid screening of its potential as an enzyme inhibitor and provides a structural basis for designing more potent analogues.

Mechanistic Insights into Biological Interactions Excluding Clinical Outcomes

Enzyme Inhibition and Activation Mechanisms

Currently, there is a lack of specific studies detailing the enzyme inhibition or activation mechanisms of 2,3,4-Trimethoxybenzaldehyde (B140358) oxime . Research on analogous compounds, however, suggests that molecules with a trimethoxy-substituted benzene (B151609) ring can exhibit significant biological activities.

For instance, the parent aldehyde, 2,3,4-Trimethoxybenzaldehyde , has been investigated for its effects on tubulin-dependent GTP hydrolysis. chemicalbook.com This suggests that the trimethoxy substitution pattern may play a role in interacting with protein targets.

Furthermore, studies on other substituted benzaldehyde (B42025) oximes have revealed their potential as enzyme inhibitors. For example, derivatives of 3,4,5-trimethoxybenzaldehyde oxime have been explored for their antitumor activities and inhibitory effects on enzymes like DXP synthase. Additionally, O-benzyl oxime derivatives of 2,3,4-trihydroxybenzaldehyde (B138039) have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com These findings underscore the potential for the oxime functional group, in combination with specific aromatic substitutions, to interact with enzyme active sites.

Characterization of Specific Enzyme Targets (e.g., DXP Synthase)

Direct evidence for the interaction of 2,3,4-Trimethoxybenzaldehyde oxime with specific enzyme targets such as 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase) is not available in the published literature. However, the study of related compounds provides a basis for potential future investigations. For example, derivatives of the isomeric 3,4,5-trimethoxybenzaldehyde oxime have been shown to inhibit DXP synthase activity.

Elucidation of Inhibitory Modes and Kinetic Parameters

Without specific experimental data, the inhibitory modes and kinetic parameters for 2,3,4-Trimethoxybenzaldehyde oxime remain uncharacterized. To determine these, detailed enzymatic assays would be required to measure parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structure-Activity Relationship (SAR) Derivation

A formal Structure-Activity Relationship (SAR) study specifically for 2,3,4-Trimethoxybenzaldehyde oxime has not been reported. However, SAR analyses of related classes of compounds offer valuable insights.

Identification of Pharmacophoric Elements

Based on studies of similar molecules, key pharmacophoric elements likely include:

The oxime moiety (>C=N-OH), which can act as a hydrogen bond donor and acceptor, and can chelate metal ions within enzyme active sites.

The aromatic benzene ring , which can participate in π-π stacking and hydrophobic interactions.

The methoxy (B1213986) groups (-OCH₃) , whose number and position on the benzene ring are critical for modulating biological activity.

In the case of aldose reductase inhibitors based on the O-benzyl oxime scaffold, the oxime group and the substitution pattern on the benzaldehyde fragment were found to be crucial for inhibitory activity. mdpi.com

Positional and Substituent Effects on Biological Activity

The positioning of the methoxy groups on the benzaldehyde ring significantly influences biological activity. A study comparing the antifungal activity of trimethoxybenzaldehyde isomers against Candida albicans found that 2,3,4-Trimethoxybenzaldehyde exhibited notable effects.

CompoundMIC (mg/mL)MFC (mg/mL)
2,3,4-Trimethoxybenzaldehyde 12
2,4,5-Trimethoxybenzaldehyde 18
3,4,5-Trimethoxybenzaldehyde 14
2,4,6-Trimethoxybenzaldehyde 0.251

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

This data indicates that while the MIC is the same for the 2,3,4-, 2,4,5-, and 3,4,5-isomers, the fungicidal activity varies, with the 2,3,4-isomer being more potent than the 2,4,5- and 3,4,5-isomers. The 2,4,6-isomer was the most potent of all. Furthermore, 2,3,4-Trimethoxybenzaldehyde was shown to inhibit the biofilm formation of C. albicans by 35%. This highlights the critical role of the methoxy group arrangement in determining the biological effect.

Molecular Target Interactions and Binding Specificity

The precise molecular targets and binding specificity of 2,3,4-Trimethoxybenzaldehyde oxime are yet to be determined. The oxime group is known to be able to form hydrogen bonds and the methoxy groups can engage in hydrophobic interactions, which together would dictate the compound's binding affinity and specificity for any potential biological targets. For related compounds, such as certain trimethoxyphenyl derivatives, tubulin has been identified as a molecular target. nih.gov

Role of Hydrogen Bonding in Molecular Recognition

While direct studies on 2,3,4-trimethoxybenzaldehyde oxime are limited, research on structurally related compounds, such as the (E)-2,3,4-trihydroxybenzaldehyde O-benzyl oxime series, provides significant insights into the potential role of hydrogen bonding. mdpi.com In these analogs, the hydroxyl groups are crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes. For instance, the interaction with aldose reductase (ALR2), an enzyme implicated in diabetic complications, is heavily reliant on hydrogen bonding. mdpi.com It is hypothesized that the oxygen atoms of the methoxy groups in 2,3,4-trimethoxybenzaldehyde oxime could act as hydrogen bond acceptors, interacting with donor groups in a receptor's binding pocket. The oxime group itself also presents a nitrogen and an oxygen atom, both capable of participating in hydrogen bonding, further anchoring the molecule to its biological target.

Hydrophobic Interactions with Biological Receptors

The benzene ring and the methoxy groups of 2,3,4-trimethoxybenzaldehyde oxime contribute to its lipophilic character, facilitating hydrophobic interactions with biological receptors. mdpi.com In the context of enzyme inhibition, these interactions are critical for the initial binding of the molecule within the active site. For example, in the case of aldose reductase inhibitors, the aromatic portion of the molecule often fits into a hydrophobic pocket of the enzyme. The three methoxy groups enhance this hydrophobicity compared to hydroxyl groups, potentially leading to stronger or different binding orientations within the target protein.

Modulation of Key Biochemical Pathways and Cellular Processes

Research into compounds structurally similar to 2,3,4-trimethoxybenzaldehyde oxime has revealed their potential to modulate key biochemical pathways, particularly those related to metabolic control and oxidative stress.

Derivatives of benzaldehyde oximes have been investigated for their dual-acting capabilities as inhibitors of aldose reductase (ALR2) and as antioxidants. mdpi.com ALR2 is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage. Inhibition of ALR2 is a therapeutic strategy to prevent or delay diabetic complications. The antioxidant activity of these compounds helps to counteract the increased oxidative stress associated with these conditions.

Interactions with Oxidoreductase Systems and Metabolic Enzymes

The table below summarizes the inhibitory activity of related compounds on aldose reductase.

CompoundALR2 Inhibition (IC50, µM)
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeData not specified in the source
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeData not specified in the source

Data on specific IC50 values were not provided in the referenced study, although the compounds were highlighted as the most effective dual-acting products. mdpi.com

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Role as a Precursor in Multi-Step Drug Synthesis and Diversification

2,3,4-Trimethoxybenzaldehyde (B140358) oxime, and its parent aldehyde, serve as a crucial starting point for the synthesis of a variety of pharmacologically active compounds. The 2,3,4-trimethoxyphenyl motif is a key structural element in numerous molecules that exhibit potent biological activities, particularly as anticancer agents and microtubule inhibitors.

One of the most prominent applications of 2,3,4-trimethoxybenzaldehyde is in the synthesis of chalcones, a class of compounds known for their wide-ranging pharmacological properties. mdpi.comresearchgate.netacs.org These chalcones, which are α,β-unsaturated ketones, are typically prepared through a Claisen-Schmidt condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate acetophenone. researchgate.net The resulting trimethoxy-substituted chalcones have demonstrated significant antiproliferative activity against various cancer cell lines, including human colon cancer (SW620), non-small cell lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7). researchgate.net Furthermore, derivatives of these chalcones have been investigated for their ability to overcome drug resistance in cancer cells. For instance, certain α-methylchalcone derivatives synthesized from 2,3,4-trimethoxybenzaldehyde have been shown to induce cell cycle arrest at the G2/M phase and disrupt microtubule polymerization, even in drug-resistant cervical cancer cells. mdpi.com The presence and position of the methoxy (B1213986) groups on the aromatic ring have been found to be critical for the cytotoxic activity of these compounds. mdpi.com

The 2,3,4-trimethoxybenzaldehyde scaffold is also a key component in the synthesis of combretastatin (B1194345) analogues and other microtubule targeting agents. nih.govwhiterose.ac.uk For example, it has been utilized as a starting material in the total synthesis of enantiomerically pure colchicine (B1669291), a potent microtubule inhibitor. researchgate.net Additionally, it has been employed in the preparation of 2-benzylidene indanones, which have shown potent anticancer activity and inhibition of tubulin polymerization. google.com

While many synthetic routes commence from the aldehyde, the conversion to the oxime is a straightforward and common chemical transformation. The oxime itself can then be further elaborated into other functional groups, providing a pathway for molecular diversification and the generation of libraries of potential drug candidates.

Development of New Synthetic Methodologies Utilizing the Oxime Moiety

The oxime functional group of 2,3,4-Trimethoxybenzaldehyde oxime offers a versatile handle for the development of novel synthetic methodologies, enabling the construction of various heterocyclic systems and other valuable chemical entities.

One notable application is in the synthesis of isoxazoles. Chalcones derived from 2,3,4-trimethoxybenzaldehyde can undergo a cyclization reaction with hydroxylamine (B1172632) hydrochloride in an alkaline medium to furnish 3,5-diaryl isoxazoles. researchgate.net This methodology provides a convenient route to a class of heterocyclic compounds that have been evaluated for their tyrosinase inhibition and antioxidant properties. researchgate.net The specific substitution pattern on the resulting isoxazole, originating from the trimethoxybenzaldehyde precursor, can significantly influence the biological activity of the final molecule. researchgate.net

Furthermore, the oxime group can be a precursor for the generation of nitroalkanes. Research has demonstrated the oxidation of 2,3,4-Trimethoxybenzaldehyde oxime to 1,2,3-trimethoxy-4-(nitromethyl)benzene. amazonaws.com This transformation is significant as nitroalkanes are valuable intermediates in organic synthesis, capable of participating in a variety of carbon-carbon bond-forming reactions.

The oxime moiety is also known to undergo rearrangement reactions, such as the Beckmann rearrangement, which would convert 2,3,4-Trimethoxybenzaldehyde oxime into the corresponding N-substituted amide. This transformation opens up avenues for the synthesis of various amides and lactams, which are prevalent structural motifs in many biologically active compounds. While specific studies detailing the Beckmann rearrangement of 2,3,4-Trimethoxybenzaldehyde oxime are not extensively documented in the provided results, it represents a logical and powerful extension of its synthetic utility.

Integration into Complex Natural Product Synthesis

The 2,3,4-trimethoxyphenyl unit is a recurring structural feature in a number of complex natural products, particularly certain classes of alkaloids and lignans. Consequently, 2,3,4-Trimethoxybenzaldehyde and its oxime derivative are valuable building blocks for the total synthesis of these intricate molecules.

A significant example is the use of 2,3,4-trimethoxybenzaldehyde as a starting material in the total synthesis of colchicine. researchgate.net Colchicine is a well-known natural product with potent antimitotic activity, and its complex tricyclic structure has been a long-standing target for synthetic chemists. Efficient synthetic routes to colchicine and its analogues are of great interest for the development of new anticancer agents. One reported enantioselective synthesis of colchicine commences with 2,3,4-trimethoxybenzaldehyde, highlighting its importance in accessing the A-ring of the colchicine scaffold. nih.govresearchgate.net

While direct examples of the integration of the pre-formed oxime into a natural product total synthesis are not prevalent in the initial search results, its role as a stable and reactive intermediate derived from the aldehyde is implicit. The ability to introduce the 2,3,4-trimethoxyphenyl moiety early in a synthetic sequence and then carry it through multiple steps is a testament to the robustness of this building block.

Use in Prodrug Strategies and Chemical Probes

The unique electronic and structural properties of the 2,3,4-trimethoxybenzaldehyde scaffold have led to its exploration in the development of prodrugs and chemical probes for studying biological systems.

The aldehyde itself has been utilized in the creation of fluorescent probes. For instance, Schiff base derivatives of 2,3,4-trimethoxybenzaldehyde have been synthesized and their metal complexes, such as those with Pd(II) and Pt(II), have been characterized. researchgate.net The formation of these complexes can lead to changes in their electronic and photophysical properties, which can be harnessed for sensing and imaging applications. For example, a Schiff base formed from the condensation of S-methyldithiocarbazate with 2,3,4-trimethoxybenzaldehyde has been synthesized and its optoelectronic properties investigated using both experimental and theoretical methods. researchgate.net

Furthermore, the 2,3,4-trimethoxybenzaldehyde moiety has been incorporated into fluorescent dyes and emitters. A patent describes the reaction of Calone with 2,3,4-trimethoxybenzaldehyde to produce a benzodioxepin-3-one derivative that functions as a fluorescent emitter.

While the direct application of 2,3,4-Trimethoxybenzaldehyde oxime in prodrug strategies is not explicitly detailed in the provided search results, the general concept of using oxime-based linkers in prodrug design is an active area of research. These linkers can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule. The stability and reactivity of the oxime group in 2,3,4-Trimethoxybenzaldehyde oxime make it a plausible candidate for such applications, although further research is needed to explore this potential.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Biologically Active Derivatives

The core structure of 2,3,4-Trimethoxybenzaldehyde (B140358) oxime is a promising starting point for the development of new therapeutic agents. Research has shown that derivatives based on a similar benzaldehyde (B42025) oxime framework can exhibit significant biological activities.

A notable area of investigation involves creating derivatives that can act as dual-action agents. For instance, research into (E)-benzaldehyde O-benzyl oximes has yielded compounds that function as both aldose reductase (ALR2) inhibitors and antioxidants. mdpi.com Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The antioxidant properties help to mitigate oxidative stress, which is also implicated in these conditions. mdpi.com

Inspired by these findings, future research could focus on synthesizing novel derivatives of 2,3,4-Trimethoxybenzaldehyde oxime. By introducing different substituents on the oxime's benzyl (B1604629) group, it may be possible to fine-tune the molecule's inhibitory potency and antioxidant capacity. Studies have demonstrated that the substitution pattern on the benzaldehyde fragment is crucial for both enzyme inhibition and antioxidant efficacy. mdpi.com For example, derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime have shown promise as effective dual-acting agents. mdpi.com

Furthermore, the trimethoxyphenyl moiety is a key feature in various compounds designed as anticancer agents. For instance, derivatives of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one have been synthesized and evaluated for their cytotoxic activity against hepatocellular carcinoma cell lines, with some showing potent effects. nih.gov This suggests that incorporating the 2,3,4-trimethoxy functional group into different heterocyclic scaffolds could lead to the discovery of new and effective anticancer compounds. Other research has explored 2-(3',4',5'-trimethoxybenzoyl)-indol-3-yl acetic acid derivatives as potential agents against human leukemia cells, highlighting the versatility of the trimethoxybenzoyl group in designing antiproliferative agents. unife.it

Table 1: Examples of Biologically Active Benzaldehyde Oxime Derivatives

Compound NameTarget/ActivitySignificance
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oximeAldose Reductase (ALR2) Inhibition, AntioxidantDemonstrates dual-acting potential for treating diabetic complications. mdpi.com
(E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oximeAldose Reductase (ALR2) Inhibition, AntioxidantShows strong ALR2 inhibitory properties combined with significant antioxidant efficacy. mdpi.com
2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivativesAnticancer (Cytotoxic)Exhibits good cytotoxic potency against hepatocellular carcinoma (HepG2) cell lines. nih.gov
2-(3',4',5'-trimethoxybenzoyl)-indol-3-yl acetic acid derivativesAntiproliferativeShows activity against human leukemia K562 cells, with efficacy linked to the indole (B1671886) substitution pattern. unife.it

Integration with Supramolecular Chemistry for Advanced Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for designing advanced materials. The principles of host-guest recognition can be used to assemble molecules into larger, ordered structures with emergent properties. nih.gov

The 2,3,4-Trimethoxybenzaldehyde oxime molecule possesses features that make it an attractive candidate for supramolecular assembly. The aromatic ring and the oxime group can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. These interactions can be exploited to integrate the molecule into larger systems like polymers or nanoparticles. nih.gov

A key approach in this field is "supramolecular click chemistry," which uses highly specific and rapid non-covalent binding to link molecular components, even in complex biological environments. nih.gov For example, synthetic host molecules like cucurbiturils can form stable complexes with guest molecules containing amine or adamantane (B196018) groups. nih.gov Future research could explore modifying 2,3,4-Trimethoxybenzaldehyde oxime to include such a guest moiety. This would allow the molecule to be "clicked" onto a polymer or nanoparticle scaffold functionalized with the corresponding host, creating a targeted drug delivery system or a new functional material. The multivalent display of these motifs on a larger scaffold can enhance binding affinity through avidity, a crucial factor for applications in dilute conditions. nih.gov

Application in Organocatalysis and Asymmetric Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. A major branch of this field is asymmetric organocatalysis, which focuses on producing a specific enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects. youtube.com

Proline, a naturally occurring amino acid, is a well-known bifunctional organocatalyst. Its secondary amine can form an enamine with a carbonyl compound, while its carboxylic acid can activate an electrophile through hydrogen bonding. youtube.com This dual functionality allows it to catalyze reactions like the aldol (B89426) reaction with high stereoselectivity. youtube.com

While 2,3,4-Trimethoxybenzaldehyde oxime itself is not a direct catalyst, its aldehyde precursor, 2,3,4-Trimethoxybenzaldehyde, is a relevant building block. Aldehydes are common substrates in organocatalytic reactions. youtube.com Future research could explore the use of 2,3,4-Trimethoxybenzaldehyde in asymmetric reactions catalyzed by chiral amines to synthesize complex, enantiomerically pure molecules that could serve as precursors for novel drugs or materials. The specific electronic properties conferred by the three methoxy (B1213986) groups could influence the reactivity and selectivity of these transformations, leading to unique chemical outcomes. The development of modular organocatalysts, which can be easily modified to tune their steric and electronic properties, provides a framework for designing specific catalysts for substrates like 2,3,4-Trimethoxybenzaldehyde. nih.gov

Machine Learning Approaches for Activity Prediction and Design

The development of new drugs and materials is a resource-intensive process. Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling are increasingly being used to accelerate this process by predicting the properties of molecules before they are synthesized. nih.gov These computational tools can identify promising candidates and deprioritize those likely to have undesirable characteristics, such as toxicity. nih.gov

For a molecule like 2,3,4-Trimethoxybenzaldehyde oxime, ML models could be invaluable. By training a model on a dataset of known biologically active oxime derivatives, it would be possible to predict the potential activity of new, unsynthesized derivatives of the 2,3,4-trimethoxy scaffold. The success of these models relies on several key pillars: the quality of the training dataset, the method used to represent the chemical structure (molecular descriptors), the choice of the ML algorithm (e.g., Random Forest, Deep Neural Networks), and rigorous model validation. nih.govnih.gov

Recent advancements include the use of large language models (LLMs) combined with graph neural networks (GNNs) to create cross-modal embeddings that integrate structured and unstructured data for more accurate predictions. arxiv.org Such frameworks could be applied to design novel 2,3,4-Trimethoxybenzaldehyde oxime derivatives with a high probability of exhibiting a desired biological effect, such as inhibiting a specific enzyme or possessing anticancer properties. By integrating DFT calculations with machine learning, researchers can create predictive models for properties like adsorption energies, which is crucial for catalysis research, highlighting the synergistic potential of these computational approaches. researchgate.net

Q & A

What is the optimal methodology for synthesizing 2,3,4-Trimethoxybenzaldehyde oxime with high purity?

Answer:
The oxime can be synthesized by reacting 2,3,4-Trimethoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. After the reaction, purification is achieved via recrystallization in ethanol, which removes unreacted starting materials and byproducts. This method aligns with protocols used for analogous aldehyde-to-oxime conversions and purification strategies for related compounds .

How can researchers confirm the structural integrity of 2,3,4-Trimethoxybenzaldehyde oxime?

Answer:
Structural confirmation requires spectroscopic characterization:

  • IR spectroscopy identifies functional groups (e.g., C=N stretch from the oxime group at ~1640–1620 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) confirms the substitution pattern of the methoxy groups and the oxime proton. For example, the oxime proton typically appears as a singlet at ~8–9 ppm in ¹H NMR.
    Cross-referencing spectral data with literature or databases ensures accuracy. Similar methodologies were applied to 3,4,5-trimethoxybenzaldehyde oxime .

What advanced analytical techniques are suitable for detecting impurities or degradation products in 2,3,4-Trimethoxybenzaldehyde oxime?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is recommended for impurity profiling due to its high sensitivity and ability to resolve complex mixtures. For example:

  • Stability-indicating GC-MS can identify degradation products by analyzing fragmentation patterns, as demonstrated in studies on structurally related aldehydes like 2,3,4-trimethoxybenzaldehyde (a known impurity in pharmaceuticals) .
  • Sample preparation : Direct injection without derivatization is feasible if the compound is volatile under GC conditions .

How can 2,3,4-Trimethoxybenzaldehyde oxime be utilized in synthesizing heterocyclic compounds?

Answer:
The oxime can be converted into reactive intermediates like nitrile oxides via chlorination or oxidation. These intermediates undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form bioactive heterocycles (e.g., isoxazoles, oxadiazoles). For instance:

  • Nitrile oxide generation followed by cycloaddition with acetylene derivatives yields isoxazole scaffolds.
    This approach is widely used in medicinal chemistry, as highlighted in studies on anthraldehyde oximes .

What strategies ensure the long-term stability and homogeneity of 2,3,4-Trimethoxybenzaldehyde oxime in research samples?

Answer:

  • Homogeneity testing : Use chromatographic methods (e.g., HPLC or GC) to verify uniform distribution of the compound in a batch .
  • Stability studies : Store samples in airtight containers under inert atmospheres (e.g., nitrogen) at controlled temperatures (e.g., 4°C). Monitor degradation over 6+ months via periodic analytical testing, as validated for related reference standards .

How can researchers assess the purity of 2,3,4-Trimethoxybenzaldehyde oxime, and what are common sources of error?

Answer:

  • Quantitative analysis : Use gas chromatographic area normalization (GC-FID) to determine purity, assuming all detected peaks are identified .
  • Common pitfalls :
    • Residual solvents or moisture affecting recrystallization efficiency.
    • Oxidation of the oxime group during storage, leading to nitro compounds.
    • Cross-contamination during synthesis (e.g., from unreacted aldehyde).
      Mitigate these by using anhydrous conditions, inert storage, and rigorous spectroscopic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.